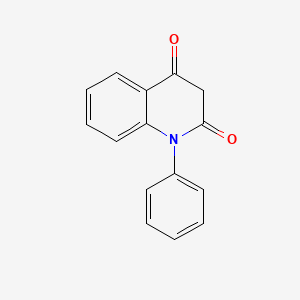

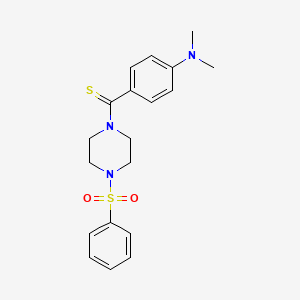

1-phenylquinoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Zirconium nanoparticles (ZrO2 NPs) have been utilized for the multi-component synthesis of 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione derivatives. These derivatives showed significant antibacterial and antifungal activities, indicating potential applications in antimicrobial therapies (Jadhav, Sarkate, Raut, & Shinde, 2017).

Electrochemical Applications

- The electrochemical behavior of 1,10-phenanthroline (a related compound) on multiwalled carbon nanotube surfaces has been studied. This research highlights the potential of 1-phenylquinoline-2,4(1H,3H)-dione derivatives in electrochemical sensors and devices, particularly for the recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).

Antimycobacterial Activity

- Derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have been shown to possess antimycobacterial activity. This suggests their potential use in the development of new treatments for tuberculosis and other mycobacterial infections (Waisser et al., 2001).

Crystallography and Structural Analysis

- Crystallographic studies of 1-phenylquinoline-2,4(1H,3H)-dione derivatives provide insights into their molecular structure, which is crucial for understanding their reactivity and potential applications in various fields of chemistry (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Synthesis Methods and Applications

- Novel synthesis methods have been developed for various derivatives of 1-phenylquinoline-2,4(1H,3H)-dione. These methods are significant for creating new compounds with potential biological activities (Ozerov & Novikov, 2018).

Antitumor Evaluation

- Some derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have shown promising results in antitumor evaluations. This indicates their potential use in the development of new anticancer drugs (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010).

Applications in Organic Synthesis

- The compound's derivatives have been used in organic synthesis, such as in the Copper(I)-catalyzed [3+2] cycloaddition reactions. This highlights its versatility in synthetic organic chemistry (Kafka et al., 2011).

Chemical Reactivity Studies

- Research has been conducted on the reactivity of 1-phenylquinoline-2,4(1H,3H)-dione derivatives under various conditions. This information is crucial for understanding and predicting its behavior in different chemical environments (Mrkvička, Rudolf, Lyčka, & Klásek, 2011).

Enzyme Inhibition Research

- Some 3-phenylsulfonylquinazoline-2,4-dione derivatives, related to 1-phenylquinoline-2,4(1H,3H)-dione, have been identified as potent inhibitors of human heart chymase. This discovery is significant in the field of enzyme inhibition and pharmaceutical research (Fukami et al., 2000).

Agricultural Chemistry

- Derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have been explored as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors in agricultural chemistry. This points to its potential use in developing new herbicides (He et al., 2020).

Mechanism of Action

properties

IUPAC Name |

1-phenylquinoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPPHHQPBWHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenylquinoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)

![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)

![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)

![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)

![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)

![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)

![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)